4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring linked to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions. The piperazine ring is then synthesized and coupled with the pyridine derivative using amide bond formation techniques. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to these similar compounds, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the piperazine and carboxamide moieties, provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(NE)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N5O/c1-21(2)9-20-13(24)23-5-3-22(4-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBVPQLZXLIAMH-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.